molecular formula C14H12ClNOS B1339714 (2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone CAS No. 68559-48-8

(2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone

Cat. No. B1339714
CAS RN: 68559-48-8
M. Wt: 277.8 g/mol
InChI Key: ARHVQOBKFAPHQP-UHFFFAOYSA-N
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Description

“(2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone” is a chemical compound that is related to Clopidogrel . It is also known as Clopidogrel Related Compound A . Its empirical formula is C15H14ClNO2S·HCl and it has a molecular weight of 344.26 .


Physical And Chemical Properties Analysis

This compound is freely soluble in water and methanol, and practically insoluble in ether .

Scientific Research Applications

Synthesis of (S)-clopidogrel

(S)-clopidogrel, also marketed under the trade names Plavix and Iscover, utilizes (2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone as a critical intermediate. This compound is significant in pharmaceutical synthesis, particularly because only the S-enantiomer exhibits the desired antithrombotic activity. The review by Saeed et al. (2017) highlights various synthetic methodologies for (S)-clopidogrel, offering insights into the advantages and disadvantages of each approach to support further advancements in drug synthesis Saeed et al., 2017.

Environmental Applications

The compound's structure, featuring a chlorophenyl group, suggests potential relevance in environmental science, particularly in the context of chlorinated organic pollutants' degradation or transformation. Husain and Husain (2007) discuss the role of redox mediators in enhancing the degradation efficiency of recalcitrant compounds by oxidoreductive enzymes Husain & Husain, 2007. Though not directly linked to the exact compound , this research area highlights the broader context of chlorophenyl compounds in environmental remediation.

Toxicology and Environmental Fate

Research on chlorophenols, including those structurally related to (2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone, indicates their importance in understanding environmental persistence and toxicological impacts. Peng et al. (2016) review the occurrence of chlorophenols in municipal solid waste incineration and their role as precursors to dioxins, emphasizing the need for understanding the environmental fate of such compounds Peng et al., 2016.

properties

IUPAC Name

(2-chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNOS/c15-12-4-2-1-3-11(12)14(17)16-7-5-13-10(9-16)6-8-18-13/h1-4,6,8H,5,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHVQOBKFAPHQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30552885
Record name (2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30552885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone

CAS RN

68559-48-8
Record name (2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30552885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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